

Salbostatin: A Technical Guide to a Potent Trehalase Inhibitor

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Compound of Interest

Compound Name: SALBOSTATIN

Cat. No.: B1148345

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Abstract

Salbostatin is a pseudodisaccharide antibiotic that acts as a potent and competitive inhibitor of the enzyme trehalase. This technical guide provides an in-depth overview of **salbostatin**, including its chemical properties, mechanism of action, biosynthetic pathway, and its impact on key signaling pathways in target organisms. Detailed experimental protocols for assessing its inhibitory activity are also presented. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential applications of **salbostatin**.

Core Properties of Salbostatin

Salbostatin is a naturally occurring compound produced by the bacterium *Streptomyces albus*. Its core chemical and physical properties are summarized below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 128826-89-1 | [1][2][3] |
| Molecular Formula | C ₁₃ H ₂₃ NO ₈ | [1][3] |
| Molecular Weight | 321.33 g/mol | [1] |
| Exact Mass | 321.1424 u | [1] |
| Synonyms | Salbostatin | [1][2] |

Note on Molecular Weight: Different sources may report slightly varying molecular weights for **salbostatin**, such as 307.319 g/mol [3] or 321.324 g/mol [2]. These minor discrepancies can arise from factors like the consideration of isotopic distribution or whether the compound is in its anhydrous or hydrated form. The theoretical molecular weight based on the most common isotopes is approximately 321.33 g/mol [1].

Mechanism of Action: Competitive Inhibition of Trehalase

Salbostatin's primary mechanism of action is the competitive inhibition of trehalase, the enzyme responsible for the hydrolysis of trehalose into two glucose molecules. Trehalose is a crucial disaccharide in a wide range of organisms, including bacteria, fungi, and insects, where it serves as a key source of energy and a protectant against environmental stress. By blocking the active site of trehalase, **salbostatin** prevents the breakdown of trehalose, thereby disrupting the organism's energy metabolism and stress response pathways.

The competitive nature of this inhibition means that **salbostatin** directly competes with the natural substrate, trehalose, for binding to the enzyme's active site. The structural similarity of **salbostatin** to trehalose allows it to occupy this site, but its chemical nature prevents the catalytic action of the enzyme from proceeding.

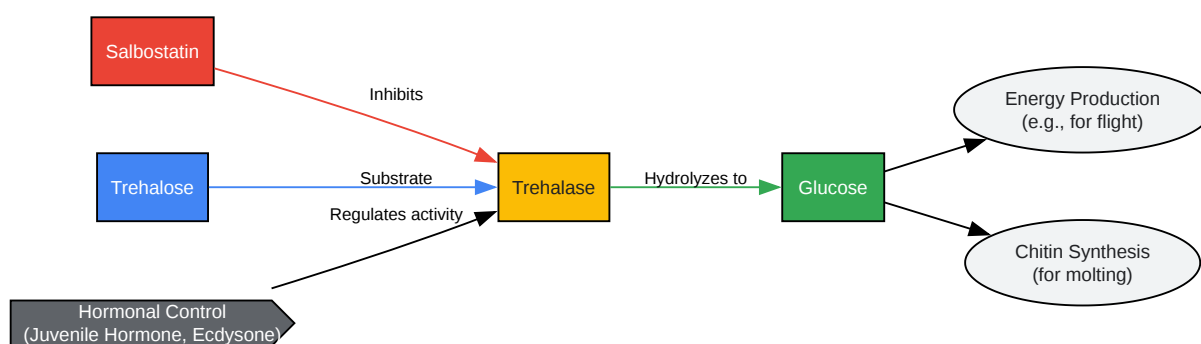
While specific IC₅₀ and K_i values for **salbostatin** are not readily available in the public literature, its potent inhibitory activity has been noted. For comparative context, other well-characterized trehalase inhibitors exhibit potent inhibition, such as validoxylamine A with an IC₅₀ of 2.4 x 10⁻⁹ M against purified pig kidney trehalase.

Signaling Pathways and Physiological Impact

The inhibition of trehalase by **salbostatin** has significant downstream effects on various physiological and signaling pathways, particularly in insects and fungi where trehalose metabolism is vital.

Impact on Insect Physiology

In insects, trehalose is the primary hemolymph sugar, and its metabolism is critical for flight, metamorphosis, and stress resistance. The regulation of trehalose levels is intricately linked to hormonal signaling.



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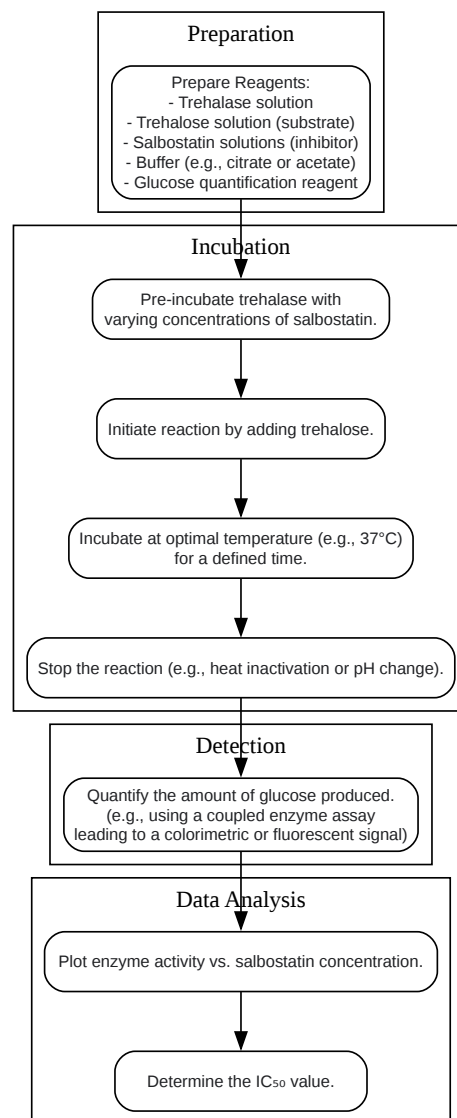
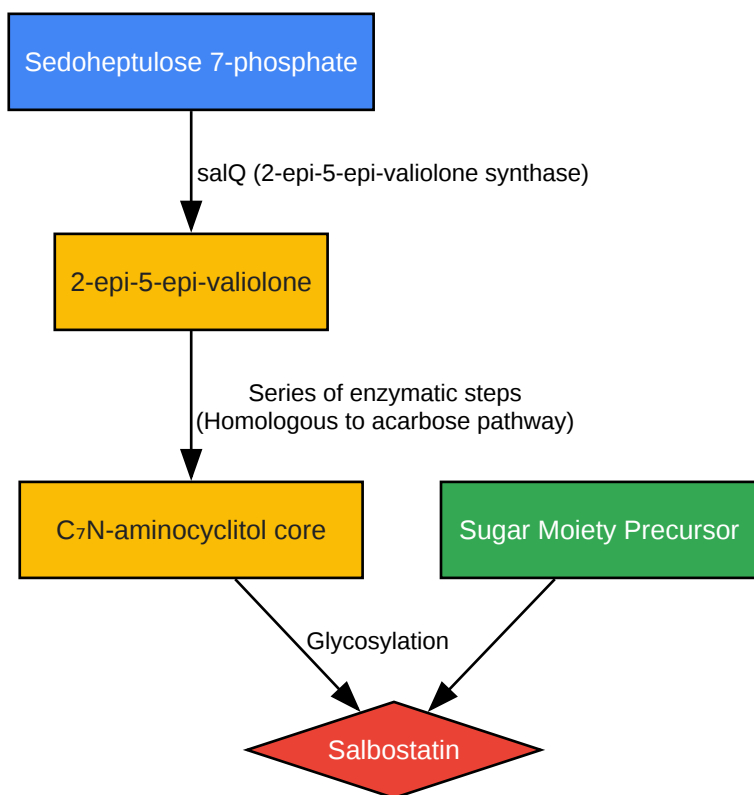
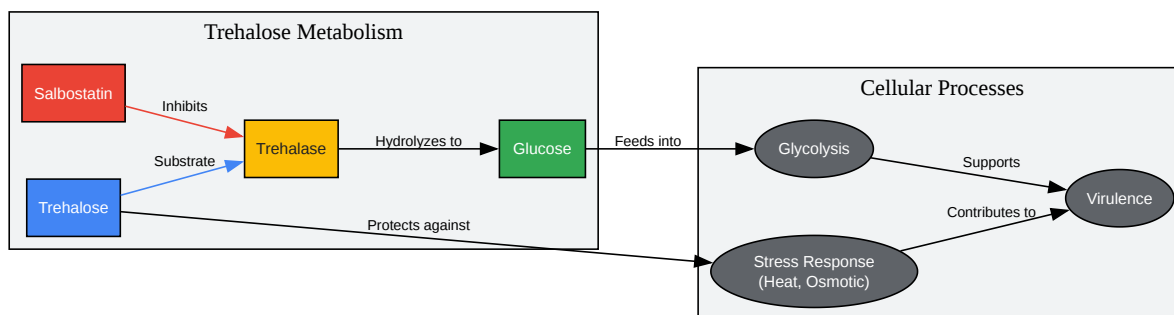
Caption: Impact of **Salbostatin** on Insect Physiology.

By inhibiting trehalase, **salbostatin** leads to a depletion of readily available glucose. This can result in:

- Impaired flight muscle function due to energy deficits.
- Disruption of molting processes that rely on chitin synthesis, a pathway that utilizes glucose.
- Reduced ability to cope with environmental stressors.

Impact on Fungal Physiology

In pathogenic fungi, the trehalose pathway is crucial for virulence, stress protection, and energy metabolism. The intermediate in trehalose synthesis, trehalose-6-phosphate (T6P), is also a key signaling molecule that regulates glycolysis.



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